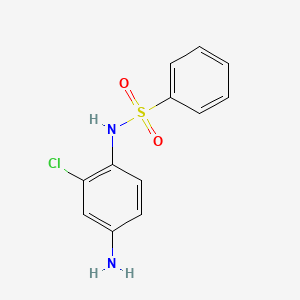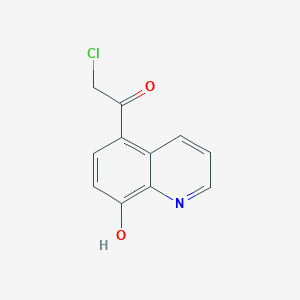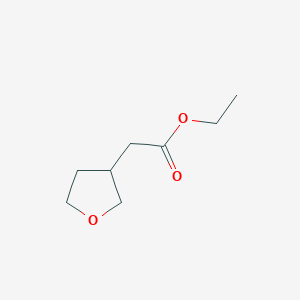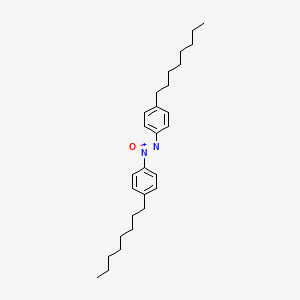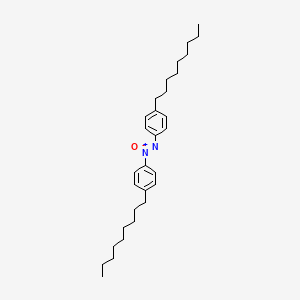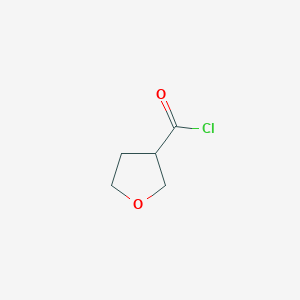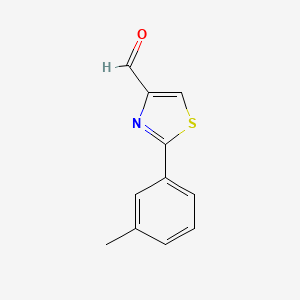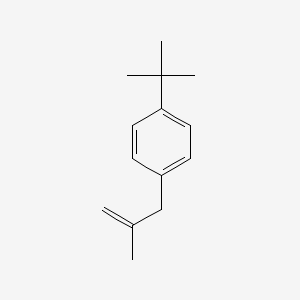
3-(4-Tert-butylphenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Tert-butylphenyl)-2-methyl-1-propene” is an organic compound . It is a derivative of phenylpropane, a class of organic compounds containing a phenylpropane moiety .
Synthesis Analysis
The synthesis of a precursor to Lilial®, which is similar to the compound , has been described in the literature. This synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst .
Molecular Structure Analysis
The molecular structure of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .
Chemical Reactions Analysis
The chemical reactions of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using various techniques. For example, MALDI-TOF MS can be used to study the ionization efficiency of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be inferred from related compounds. For example, 4-tert-Butylphenol, an isomeric tert-butyl phenol, is a white solid with a distinct phenolic odor and dissolves in basic water .
Applications De Recherche Scientifique
Decomposition of Air Toxics
A study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This research is significant for understanding the environmental impact and decomposition pathways of tert-butyl compounds in atmospheric conditions. The study demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, and C2H2, which has implications for environmental remediation technologies (Hsieh et al., 2011).
Catalysis and Synthesis
Bielański et al. (2003) review the use of heteropoly acids in the synthesis of MTBE, highlighting the search for new catalysts to improve the synthesis process due to environmental and stability concerns with sulphonated resins. The study's focus on dodecatungstosilicic acid as a catalyst for MTBE synthesis provides insights into alternative, potentially more environmentally friendly catalytic processes for manufacturing compounds with tert-butyl groups (Bielański et al., 2003).
Flavor Compounds in Foods
Smit et al. (2009) discuss the production and breakdown pathways of branched chain aldehydes, including compounds structurally similar to "3-(4-Tert-butylphenyl)-2-methyl-1-propene," in foods. This research sheds light on the metabolic conversions, microbial, and food composition factors influencing the formation of these flavor compounds, essential for food science and technology (Smit et al., 2009).
Downstream Processing of Bioproducts
Xiu and Zeng (2008) review the downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, highlighting the challenges and costs associated with separating these compounds from fermentation broths. This research is relevant for understanding the industrial processing and purification challenges of chemical compounds, including those related to tert-butyl groups (Xiu & Zeng, 2008).
Propriétés
IUPAC Name |
1-tert-butyl-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNTYYIJIBFHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548845 |
Source


|
| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-2-methyl-1-propene | |
CAS RN |
73566-44-6 |
Source


|
| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

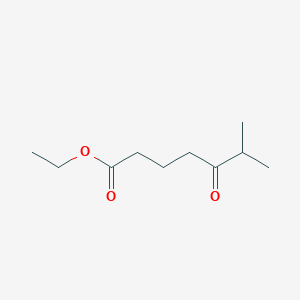
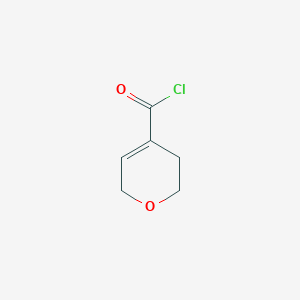
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
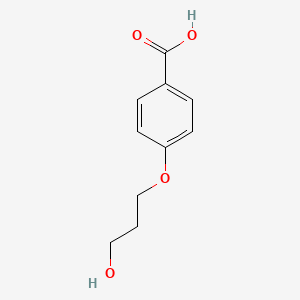
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
